For example, a research paper describes the application of Methyl 2-bromo-2-methylpropionate in the synthesis of novel heterocyclic compounds with potential antitumor activity. The study highlights the role of the compound as a key intermediate for introducing the desired functional group.
Methyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula . It is classified as an ester, specifically derived from the reaction of 2-bromo-2-methylpropanoic acid and methanol. This compound is characterized by its distinctive bromine atom, which contributes to its reactivity and utility in various chemical processes. Methyl 2-bromo-2-methylpropanoate appears as a colorless to pale yellow liquid and has a boiling point of approximately 436.2 K .
Currently, there is no documented research on the specific mechanism of action of MMBP in biological systems.
Methyl 2-bromo-2-methylpropanoate can be synthesized through several methods:
Methyl 2-bromo-2-methylpropanoate finds applications in various fields:
Methyl 2-bromo-2-methylpropanoate shares similarities with other bromo esters and propanoate derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-bromo-2-methylpropanoate | Ethyl ester variant; used similarly in polymerization | |
Isopropyl 2-bromo-2-methylpropanoate | Larger isopropyl group; different reactivity profile | |
Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate | Contains alkyne functionality; unique for specific reactions |
Uniqueness: Methyl 2-bromo-2-methylpropanoate is distinct due to its specific structural features that allow it to act effectively as a free radical initiator while maintaining a relatively simple ester structure. Its applications in polymer chemistry highlight its importance compared to other similar compounds that may not possess the same utility.
Methyl 2-bromo-2-methylpropanoate possesses the molecular formula C₅H₉BrO₂, representing a brominated ester compound with a molecular weight of 181.03 g/mol [1] [2]. The compound features a quaternary carbon center bearing both a bromine substituent and two methyl groups, which distinguishes it from other brominated propanoate derivatives [1] [3]. The structural framework consists of a propanoate backbone with methyl substitution at the second carbon position, creating a branched aliphatic ester [4] [5].
The molecule exhibits a tetrahedral geometry around the central carbon atom, with the bromine atom occupying one of the four tetrahedral positions alongside the two methyl groups and the carboxylate carbon [1] [6]. This structural arrangement results in significant steric hindrance around the quaternary carbon center, influencing the compound's reactivity patterns and physical properties [3] [7]. The ester functional group maintains its characteristic planar configuration, with the carbonyl carbon exhibiting sp² hybridization [8] [9].
Flammable;Irritant